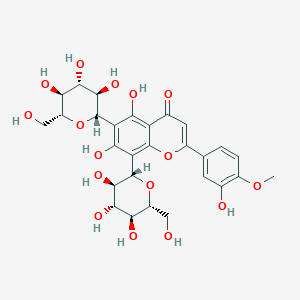

Diosmetin 6,8-di-C-glucoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

98813-28-6 |

|---|---|

Formule moléculaire |

C28H32O16 |

Poids moléculaire |

624.5 g/mol |

Nom IUPAC |

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,8-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |

InChI |

InChI=1S/C28H32O16/c1-41-11-3-2-8(4-9(11)31)12-5-10(32)15-20(35)16(27-24(39)22(37)18(33)13(6-29)43-27)21(36)17(26(15)42-12)28-25(40)23(38)19(34)14(7-30)44-28/h2-5,13-14,18-19,22-25,27-31,33-40H,6-7H2,1H3/t13-,14-,18-,19-,22+,23+,24-,25-,27+,28+/m1/s1 |

Clé InChI |

GEFQDWALEWZTAR-BPZUQCIGSA-N |

SMILES isomérique |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |

SMILES canonique |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)C4C(C(C(C(O4)CO)O)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O |

Origine du produit |

United States |

Foundational & Exploratory

The intricate Pathway of Diosmetin 6,8-di-C-glucoside Biosynthesis in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of diosmetin (B1670712) 6,8-di-C-glucoside, a C-glycosyl flavonoid with notable antioxidant properties.[1] We will delve into the enzymatic steps leading to the formation of the diosmetin aglycone and the subsequent di-C-glucosylation, drawing upon the current scientific understanding of flavonoid biosynthesis in plants. This document offers a comprehensive overview, including key enzymes, intermediate compounds, and a proposed logical framework for the entire pathway.

Biosynthesis of the Diosmetin Aglycone

The formation of diosmetin begins with the general phenylpropanoid pathway, a central route in plant secondary metabolism, and proceeds through the flavonoid biosynthesis pathway.

The initial precursor, L-phenylalanine, is converted to 4-coumaroyl-CoA in three steps catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).[2][3] The subsequent steps leading to diosmetin are as follows:

-

Chalcone (B49325) Synthesis: Chalcone synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[4]

-

Isomerization to Flavanone (B1672756): Chalcone isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone to produce the flavanone naringenin.[4]

-

Formation of the Flavone (B191248) Backbone: Naringenin is then converted to the flavone apigenin (B1666066) by flavone synthase (FNS).[3][5] This step introduces a critical double bond in the C-ring of the flavonoid skeleton.

-

Hydroxylation to Luteolin: The flavonoid 3'-hydroxylase (F3'H) introduces a hydroxyl group at the 3' position of the B-ring of apigenin, yielding luteolin.[4][5]

-

Methylation to Diosmetin: The final step in the formation of the aglycone is the methylation of the 4'-hydroxyl group of luteolin. This reaction is catalyzed by a flavone O-methyltransferase (OMT), resulting in the formation of diosmetin (luteolin 4'-methyl ether).[4][5][6]

The following diagram illustrates the biosynthesis of the diosmetin aglycone.

The C-Glycosylation Steps to Diosmetin 6,8-di-C-glucoside

C-glycosylation is a crucial modification of flavonoids that enhances their stability and biological activity.[7] Unlike O-glycosidic bonds, C-glycosidic linkages are resistant to acid and enzymatic hydrolysis.[8] The biosynthesis of C-glycosyl flavonoids is catalyzed by C-glycosyltransferases (CGTs), which belong to the GT1 family of glycosyltransferases.[9][10]

The precise timing and substrate for the di-C-glucosylation of diosmetin are not fully elucidated. However, studies on C-glycosyl flavone biosynthesis in cereals suggest that C-glycosylation often occurs at the 2-hydroxyflavanone (B13135356) stage.[9][11] These 2-hydroxyflavanones exist in equilibrium with their corresponding flavanones.[9][11] The resulting C-glucosylated 2-hydroxyflavanone is then dehydrated to the stable flavone C-glucoside.[9][11]

Based on this, a plausible pathway for the formation of this compound is proposed:

-

First C-glucosylation: A flavanone precursor, such as naringenin or eriodictyol, undergoes C-glucosylation at either the C-6 or C-8 position. This reaction is catalyzed by a C-glucosyltransferase (CGT) using UDP-glucose as the sugar donor.

-

Dehydration: The resulting flavanone-C-glucoside is then likely converted to a flavone-C-glucoside through the action of flavone synthase (FNS) or a specific dehydratase.

-

Second C-glucosylation: A second CGT, or the same enzyme with broader specificity, adds a second glucose molecule to the remaining available carbon (C-8 or C-6) of the mono-C-glucoside.

-

Final Aglycone Modifications: The subsequent hydroxylation and methylation steps, catalyzed by F3'H and OMT respectively, would then occur on the di-C-glucosylated flavone backbone to yield this compound.

The following diagram illustrates the proposed C-glycosylation pathway starting from a flavanone precursor.

Quantitative Data and Experimental Protocols

While the general enzymatic steps are outlined, specific quantitative data for the biosynthesis of this compound is currently limited in the scientific literature. Further research is required to determine the kinetic parameters (Km, Vmax, kcat) of the involved C-glycosyltransferases and the optimal conditions for these reactions.

For researchers aiming to investigate this pathway, a general workflow for enzyme characterization is presented below.

General Experimental Protocols

Enzyme Assays for C-Glycosyltransferases:

A typical in vitro assay for a C-glycosyltransferase would involve the following components:

-

Enzyme: Purified recombinant C-glycosyltransferase.

-

Substrate: The flavonoid acceptor molecule (e.g., naringenin, luteolin).

-

Sugar Donor: UDP-glucose.

-

Buffer: A suitable buffer to maintain optimal pH (e.g., Tris-HCl, phosphate (B84403) buffer).

-

Cofactors: Divalent cations such as Mg2+ or Mn2+ may be required.

The reaction mixture is incubated at an optimal temperature for a defined period. The reaction is then stopped, and the products are analyzed.

Product Identification:

The products of the enzymatic reaction can be identified and quantified using analytical techniques such as:

-

High-Performance Liquid Chromatography (HPLC): Used to separate the reaction products from the substrates.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for the identification of the glycosylated products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the structural elucidation of the purified products to confirm the position of glycosylation.

Conclusion and Future Directions

The biosynthesis of this compound is a multi-step process involving the coordinated action of several enzymes from the phenylpropanoid and flavonoid pathways, as well as specific C-glycosyltransferases. While the pathway for the aglycone formation is well-established, the precise sequence and substrate specificity of the di-C-glucosylation steps require further investigation.

Future research should focus on the identification and characterization of the specific C-glycosyltransferases responsible for the sequential addition of glucose moieties to the diosmetin precursor. The elucidation of these enzymatic steps will not only enhance our fundamental understanding of flavonoid metabolism in plants but also open avenues for the biotechnological production of this and other valuable C-glycosylated flavonoids for pharmaceutical and nutraceutical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Tailored biosynthesis of diosmin through reconstitution of the flavonoid pathway in Nicotiana benthamiana [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Diosmetin | C16H12O6 | CID 5281612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The Advances and Challenges in Enzymatic C-glycosylation of Flavonoids in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. flavonoid di-C-glucosylation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification and Functional Verification of the Glycosyltransferase Gene Family Involved in Flavonoid Synthesis in Rubus chingii Hu [mdpi.com]

- 11. The C-glycosylation of flavonoids in cereals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diosmetin 6,8-di-C-glucoside: Chemical Structure, Stereochemistry, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diosmetin (B1670712) 6,8-di-C-glucoside is a naturally occurring flavone (B191248) C-glycoside found predominantly in citrus fruits. As a derivative of diosmetin, it is recognized for its potential antioxidant properties. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known biological activities of Diosmetin 6,8-di-C-glucoside. The document details its structural features, including spectroscopic characteristics, and discusses its antioxidant capacity. Furthermore, it explores the signaling pathways associated with its aglycone, diosmetin, offering insights into the potential mechanisms of action for the glycosylated form. This guide also includes generalized experimental protocols for its isolation and antioxidant activity assessment, providing a foundational resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Stereochemistry

This compound, also known by synonyms such as 6,8-Di-C-glucopyranosyldiosmetin and Lucenin-2 4'-methyl ether, is a complex flavonoid.[1][2] Its core structure consists of a diosmetin aglycone, which is a flavone (2-phenyl-4H-1-benzopyran-4-one) backbone, substituted with two C-glycosidically linked glucose units at the 6 and 8 positions of the A-ring.[2]

The molecular formula of this compound is C₂₈H₃₂O₁₆.[3] The IUPAC name is 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,8-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one.[3] The C-glycosidic linkage, where the sugar moiety is directly attached to the aglycone via a carbon-carbon bond, confers greater stability to the molecule compared to O-glycosides, particularly against enzymatic and acid hydrolysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₈H₃₂O₁₆ | [3] |

| Molecular Weight | 624.5 g/mol | [3] |

| IUPAC Name | 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,8-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | [3] |

| CAS Number | 98813-28-6 | [3] |

Stereochemistry

The stereochemistry of the two glucose units is a critical aspect of the molecule's three-dimensional structure. The IUPAC name specifies the stereochemical configuration of the glucose moieties as (2S,3R,4R,5S,6R), which corresponds to D-glucose. The C-glycosidic bonds at positions 6 and 8 of the flavone A-ring introduce chiral centers, contributing to the overall stereoisomerism of the molecule. The spatial arrangement of these bulky glucose units influences the molecule's interaction with biological targets.

Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals for the flavone backbone and the two glucose units. The aromatic protons of the A and B rings of the diosmetin moiety would appear in the downfield region. The anomeric protons of the C-glycosidically linked glucose units are expected to appear as doublets, with their chemical shifts and coupling constants providing information about their configuration.

The ¹³C NMR spectrum would show signals for all 28 carbons. The carbonyl carbon (C-4) of the flavone ring would be observed at a characteristic downfield chemical shift. The signals for the glucose carbons would confirm the presence of two hexose (B10828440) units. 2D NMR techniques such as COSY, HSQC, and HMBC are essential for the unambiguous assignment of all proton and carbon signals and to confirm the C-C linkage points of the glucose moieties to the flavone core.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties of this compound (Based on data for related compounds)

| Moiety | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |

| Flavone A-ring | Aromatic region | Aromatic region |

| Flavone B-ring | Aromatic region | Aromatic region |

| Flavone C-ring (H-3) | ~6.5 - 7.0 | ~100 - 110 |

| OCH₃ | ~3.8 - 4.0 | ~55 - 60 |

| Glucose Anomeric (H-1'') | ~4.5 - 5.0 (d) | ~70 - 80 |

| Other Glucose Protons | ~3.2 - 4.5 | ~60 - 85 |

Note: These are estimated ranges based on literature data for structurally similar compounds. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. In ESI-MS analysis, the molecule is expected to show a prominent pseudomolecular ion [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode, corresponding to its molecular weight.[7]

Tandem mass spectrometry (MS/MS) provides valuable structural information through characteristic fragmentation patterns of C-glycosyl flavonoids. Common fragmentation pathways involve cleavages within the sugar rings and the loss of water molecules. Unlike O-glycosides, the direct loss of the entire sugar moiety is less common due to the stable C-C bond. The fragmentation pattern can help to distinguish between different C-glycosyl isomers.[8]

Experimental Protocols

Isolation and Purification of this compound from Citrus Peel

The following is a generalized protocol for the isolation and purification of flavonoids from citrus peel, which can be adapted for this compound. Specific optimization of solvents and chromatographic conditions would be necessary for high purity isolation.[9][10]

Workflow for Isolation and Purification

Caption: A generalized workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: Dried and powdered citrus peel is extracted with a polar solvent such as methanol or ethanol, often using techniques like maceration, soxhlet extraction, or ultrasound-assisted extraction.

-

Concentration: The crude extract is filtered and concentrated under reduced pressure to yield a residue.

-

Solvent Partitioning: The residue is suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to fractionate the compounds based on their polarity. Flavonoid glycosides are typically enriched in the more polar fractions.

-

Column Chromatography: The flavonoid-rich fraction is subjected to column chromatography over stationary phases like silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents to separate different classes of compounds.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative reversed-phase HPLC (e.g., on a C18 column) with a mobile phase typically consisting of a mixture of water (often with a small amount of acid like formic acid) and acetonitrile (B52724) or methanol.[11] Fractions are collected and monitored by analytical HPLC to identify those containing the pure compound.

-

Structure Elucidation: The purified compound is then subjected to spectroscopic analysis (NMR, MS) to confirm its identity and purity.

In Vitro Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol describes a common method to evaluate the antioxidant capacity of this compound.[12][13]

Workflow for DPPH Assay

Caption: Workflow for determining antioxidant activity using the DPPH assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of the sample solution.

-

A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner for comparison.

-

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to each well/cuvette.

-

Add an equal volume of the different dilutions of the sample solution, standard, or blank (solvent) to the wells/cuvettes.

-

Mix well and incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement:

-

Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

-

Table 3: Quantitative Antioxidant Activity Data for Diosmetin and Related Flavonoids (for comparison)

| Compound | Assay | IC₅₀ Value (µM) | Reference(s) |

| Diosmetin | DPPH | >100 | [12] |

| Diosmin (B1670713) | DPPH | >100 | [12] |

| Luteolin | DPPH | ~10-20 | - |

| Quercetin | DPPH | ~5-15 | - |

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, the extensive research on its aglycone, diosmetin, provides valuable insights into its potential biological activities.[14][15] It is hypothesized that this compound may exert its effects either directly or after being metabolized to its aglycone in the body.

Antioxidant and Anti-inflammatory Effects

Diosmetin has been shown to possess significant antioxidant and anti-inflammatory properties.[14][16] It can protect cells from oxidative stress-induced damage.[13][17] The antioxidant activity of this compound has also been reported.[1] One study has suggested its potential in managing hyperglycemia through in vitro and in silico models.[7]

Modulation of Signaling Pathways by Diosmetin (Aglycone)

Diosmetin has been reported to modulate several key signaling pathways involved in cellular processes such as inflammation, oxidative stress response, and cell survival. These are likely to be relevant for the biological activity of its glycoside derivative.

Potential Signaling Pathways Modulated by Diosmetin

Caption: Key signaling pathways potentially modulated by diosmetin, the aglycone of this compound.

-

NF-κB Pathway: Diosmetin has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation.[16] By inhibiting NF-κB, diosmetin can reduce the production of pro-inflammatory cytokines.

-

Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Diosmetin has been found to activate the Nrf2 pathway, leading to the increased expression of antioxidant enzymes, which help to protect cells against oxidative damage.

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. Diosmetin has been shown to modulate this pathway, which may contribute to its reported anticancer activities.[15]

Conclusion and Future Directions

This compound is a structurally complex flavonoid with recognized antioxidant potential. This guide has summarized the current knowledge of its chemical structure, stereochemistry, and plausible biological activities based on studies of its aglycone, diosmetin.

Significant research gaps remain, particularly concerning the detailed spectroscopic characterization, specific and reproducible isolation protocols, quantitative biological activity, and the direct elucidation of the signaling pathways modulated by the glycosylated form. Future research should focus on:

-

The complete assignment of ¹H and ¹³C NMR data for this compound.

-

The development and publication of a standardized protocol for its isolation and purification from natural sources.

-

Quantitative in vitro and in vivo studies to determine its antioxidant, anti-inflammatory, and other biological activities, including the determination of IC₅₀ values.

-

Investigations into the specific signaling pathways directly affected by this compound to understand its mechanism of action and to differentiate its effects from those of its aglycone.

Addressing these research areas will be crucial for fully understanding the therapeutic potential of this compound and for its potential development as a nutraceutical or pharmaceutical agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Showing Compound this compound (FDB016456) - FooDB [foodb.ca]

- 3. 6,8-Di-C-glucopyranosyldiosmetin | C28H32O16 | CID 102067205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mattioli1885journals.com [mattioli1885journals.com]

- 11. [Research on the separation of limonoid glucosides by reversed-phase preparative high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Can We Improve Diosmetin Activity? The State-of-the-Art and Promising Research Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-Inflammatory Properties of the Citrus Flavonoid Diosmetin: An Updated Review of Experimental Models [mdpi.com]

- 17. Antioxidant Potential of Diosmin and Diosmetin against Oxidative Stress in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Lucenin-2 4′-methyl ether: Physicochemical Properties and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Lucenin-2 4′-methyl ether, a derivative of the naturally occurring C-glycosylflavone, Lucenin-2. Due to the limited availability of direct experimental data for this specific compound, this document combines established knowledge of its parent compound, Lucenin-2, and the well-documented effects of 4'-O-methylation on flavonoids to present a predictive yet scientifically grounded profile. All calculated or inferred data are clearly indicated.

Core Physicochemical Properties

Lucenin-2 4′-methyl ether is structurally defined as the 4'-O-methylated derivative of Lucenin-2, which is Luteolin (B72000) 6,8-di-C-glucoside. The methylation at the 4'-position on the B-ring is anticipated to alter its physicochemical properties, including its solubility and spectral characteristics.

Table 1: Summary of Physical and Chemical Properties of Lucenin-2 4′-methyl ether

| Property | Value | Source/Method |

| IUPAC Name | 2-(3-hydroxy-4-methoxyphenyl)-5,7-dihydroxy-6,8-bis(β-D-glucopyranosyl)chromen-4-one | Deduced |

| Synonyms | 6,8-Di-C-glucosyl-diosmetin | Deduced |

| CAS Number | Not available | - |

| Molecular Formula | C₂₈H₃₂O₁₆ | Calculated |

| Molecular Weight | 624.54 g/mol | Calculated |

| Melting Point | Not available (Predicted to be a high-melting solid) | Inferred |

| Boiling Point | Not available (Decomposes at high temperatures) | Inferred |

| Solubility | Predicted to have moderate solubility in water and good solubility in polar organic solvents like methanol (B129727), ethanol, and DMSO.[1] Methylation may slightly decrease water solubility compared to Lucenin-2.[2] | Inferred |

| Appearance | Predicted to be a yellow, crystalline powder. | Inferred |

Spectral Data (Predicted)

The spectral characteristics of Lucenin-2 4′-methyl ether can be predicted based on the known spectra of Lucenin-2 and other methylated flavonoids.

-

UV-Vis Spectroscopy: In methanol, flavones typically exhibit two major absorption bands.[3][4] For Lucenin-2 4′-methyl ether, Band I, associated with the B-ring, is expected in the 300–380 nm range, while Band II, from the A-ring, is anticipated around 240–280 nm.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for hydroxyl (-OH) groups, a carbonyl (C=O) group of the γ-pyrone ring, aromatic C-H and C=C bonds, and C-O bonds of the ether and glycosidic linkages.[5][6][7]

-

¹³C and ¹H NMR Spectroscopy: The NMR spectra will be complex due to the presence of two glucose units. The ¹H NMR spectrum will show signals for aromatic protons, anomeric protons of the glucose moieties, and a singlet for the methoxy (B1213986) group protons around 3.8-4.0 ppm. C-glycosylflavones can exhibit rotational isomerism, which may lead to a doubling of some NMR signals.[8][9][10]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode is a common technique for analyzing flavonoid glycosides.[11][12][13] The fragmentation pattern would likely involve the loss of water molecules and cross-ring cleavages of the glucose units.

Biological Activity and Potential Signaling Pathways (Inferred)

While no direct studies on the biological activity of Lucenin-2 4′-methyl ether have been published, its potential bioactivities can be inferred from its parent compound, Lucenin-2, and its aglycone, Diosmetin (Luteolin 4'-methyl ether).

Table 2: Comparison of Known Biological Activities of Related Compounds

| Biological Activity | Lucenin-2 (Luteolin 6,8-di-C-glucoside) | Diosmetin (Luteolin 4'-methyl ether) | Lucenin-2 4′-methyl ether (Predicted) |

| Antioxidant | Radical scavenging activity. | Activates Nrf2 pathway, increases antioxidant enzyme expression.[11] | Likely to possess antioxidant activity, potentially with altered cellular uptake and metabolism due to methylation. |

| Anti-inflammatory | Not well-documented | Inhibits NF-κB and COX-2.[11] | Predicted to have anti-inflammatory properties, potentially through modulation of the NF-κB pathway. |

| Anticancer | Not well-documented | Induces cell cycle arrest and apoptosis in various cancer cell lines.[5][8] | May exhibit anticancer activity, as methylation can enhance the bioavailability and metabolic stability of flavonoids.[4] |

| Neuroprotective | Not well-documented | Protects neurons from oxidative stress and neuroinflammation.[11] | May have neuroprotective potential. |

| Anti-HIV | Shows some activity.[14] | Not well-documented | Activity is uncertain. |

| Anti-UV | Protects cells from UV-induced cytotoxicity.[14] | Not well-documented | May retain some anti-UV properties. |

Potential Signaling Pathways

Based on the extensive research on Diosmetin, Lucenin-2 4′-methyl ether is hypothesized to modulate several key signaling pathways implicated in chronic diseases:

-

Nrf2 Signaling Pathway: As an antioxidant, it may activate the Nrf2 pathway, leading to the upregulation of antioxidant response element (ARE)-driven genes.

-

NF-κB Signaling Pathway: It could exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.

-

PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial in cell survival and proliferation, and its modulation is a common mechanism for the anticancer effects of flavonoids.

-

MAPK Signaling Pathways (ERK, JNK, p38): These pathways are involved in a wide range of cellular processes, including stress responses, apoptosis, and inflammation.

Experimental Protocols (General)

As specific protocols for Lucenin-2 4′-methyl ether are not available, the following sections describe general methodologies that can be adapted for its synthesis and isolation.

Synthesis: O-Methylation of Lucenin-2

A common and environmentally friendly method for the O-methylation of flavonoids involves the use of dimethyl carbonate (DMC) as both a reagent and a solvent.[15]

Protocol:

-

Dissolve Lucenin-2 in an excess of dimethyl carbonate.

-

Add a stoichiometric amount of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), relative to the hydroxyl groups to be methylated.

-

Reflux the mixture at 90 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture and remove the DMC under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1 M HCl) to remove the DBU, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude methylated product.

-

Purify the crude product using column chromatography on silica (B1680970) gel.

Isolation and Purification

The isolation of C-glycosylflavones from natural sources or synthetic mixtures typically involves a combination of chromatographic techniques.

Protocol:

-

Extraction: For a natural source, extract the dried and powdered plant material with a polar solvent such as methanol or ethanol.

-

Partitioning: Concentrate the crude extract and partition it successively with solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), and n-butanol) to fractionate the compounds based on their polarity. C-glycosylflavones are typically enriched in the more polar fractions (ethyl acetate and n-butanol).

-

Column Chromatography: Subject the enriched fraction to column chromatography over a macroporous resin (e.g., AB-8) or silica gel.[16][17] Elute with a gradient of methanol in water or ethyl acetate in hexane.

-

Preparative HPLC: For final purification, use preparative high-performance liquid chromatography (prep-HPLC) on a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) or methanol in water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid).[10][16]

-

Characterization: Confirm the structure and purity of the isolated compound using HPLC, MS, and NMR spectroscopy.

Conclusion

Lucenin-2 4′-methyl ether represents an interesting derivative of a known bioactive C-glycosylflavone. While direct experimental data are currently lacking, a comprehensive profile can be inferred from the well-established chemistry and biology of related flavonoids. The methylation at the 4'-position is expected to enhance its metabolic stability and bioavailability, potentially leading to improved therapeutic efficacy compared to its parent compound. The predicted antioxidant, anti-inflammatory, and anticancer activities, likely mediated through the modulation of key signaling pathways such as Nrf2 and NF-κB, warrant further investigation. The general synthetic and isolation protocols provided herein offer a starting point for researchers to produce and study this promising compound. Future in-depth experimental studies are necessary to validate these predictions and fully elucidate the therapeutic potential of Lucenin-2 4′-methyl ether.

References

- 1. Unveiling the Molecular Mechanism of Diosmetin and its Impact on Multifaceted Cellular Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Diosmetin: A dietary flavone as modulator of signaling pathways in cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

- 8. Diosmetin - LKT Labs [lktlabs.com]

- 9. Lucenin-2 | C27H30O16 | CID 442615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bot Verification [ojs.amrj.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Biological activity of luteolin glycosides and tricin from Sasa senanensis Rehder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isolation and purification of four flavone C-glycosides from antioxidant of bamboo leaves by macroporous resin column chromatography and preparative high-performance liquid chromatography | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

In Vitro Antioxidant Activity of Diosmetin 6,8-di-C-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diosmetin 6,8-di-C-glucoside, a C-glycosyl flavonoid, is a compound of growing interest within the scientific community due to its potential antioxidant properties. As a derivative of diosmetin, it is anticipated to exhibit significant free radical scavenging capabilities, which are crucial in mitigating oxidative stress implicated in numerous pathological conditions. This technical guide provides an in-depth overview of the methodologies used to assess the in vitro antioxidant activity of this compound, summarizes potential quantitative findings, and elucidates the possible underlying signaling pathways. Due to a scarcity of direct experimental data on this compound, this paper draws upon established protocols and findings from structurally related C-glycosyl flavonoids to present a comprehensive theoretical framework for its antioxidant evaluation.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants and are recognized for their wide array of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. Diosmetin, a methoxy-substituted flavone, and its glycosidic derivatives are among the flavonoids that have garnered significant attention. The attachment of sugar moieties, particularly through a carbon-carbon bond as seen in C-glycosyl flavonoids, can enhance the stability and bioavailability of the aglycone. This compound, also known as Lucenin-2 4'-methyl ether, is a C-glycosyl derivative of diosmetin.[1] Its unique structural configuration suggests a potential for potent antioxidant activity, making it a compelling candidate for further investigation in drug discovery and development. This document serves as a technical resource, outlining the experimental approaches to characterize the in vitro antioxidant profile of this compound.

Quantitative Data on Antioxidant Activity

While specific experimental data for this compound is limited in the public domain, the following table illustrates a hypothetical summary of quantitative data that could be obtained from various in vitro antioxidant assays. These values are presented for illustrative purposes to guide researchers in their experimental design and data presentation.

| Assay | Parameter | Hypothetical Value (Mean ± SD) | Positive Control (e.g., Ascorbic Acid) |

| DPPH Radical Scavenging | IC₅₀ (µg/mL) | 85.4 ± 5.2 | 15.2 ± 1.8 |

| ABTS Radical Scavenging | IC₅₀ (µg/mL) | 65.7 ± 4.1 | 10.5 ± 1.1 |

| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value (µM Fe(II)/mg) | 150.2 ± 12.3 | 450.8 ± 25.6 |

| Oxygen Radical Absorbance Capacity (ORAC) | ORAC Value (µmol TE/g) | 1200 ± 98 | 2500 ± 150 |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of antioxidant activity. The following sections describe the standard protocols for the most common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, amber-colored bottle.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

-

Prepare a series of dilutions of the test compound and a positive control (e.g., ascorbic acid).

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compound or control.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add 190 µL of the diluted ABTS•+ solution to 10 µL of various concentrations of the test compound or a positive control (e.g., Trolox).

-

Incubate the mixture at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of inhibition is calculated using the same formula as in the DPPH assay.

-

The IC₅₀ value is determined from the dose-response curve.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

-

Reagent Preparation:

-

FRAP Reagent: Prepare fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.

-

-

Assay Procedure:

-

Add 180 µL of the FRAP reagent to 20 µL of the test compound, standard (FeSO₄·7H₂O), or blank.

-

Incubate the mixture at 37°C for 4 minutes.

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

A standard curve is generated using known concentrations of FeSO₄.

-

The FRAP value of the sample is determined from the standard curve and expressed as µM of Fe(II) equivalents per mg of the compound.

-

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro antioxidant activity of a test compound like this compound.

Hypothesized Signaling Pathway

Flavonoids are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is a key mechanism for cellular defense against oxidative stress. It is plausible that this compound could activate this pathway.

Conclusion

This compound represents a promising natural compound with potential antioxidant properties. While direct experimental evidence remains to be fully elucidated, the established methodologies for assessing in vitro antioxidant activity provide a clear roadmap for its characterization. The protocols for DPPH, ABTS, and FRAP assays, along with the understanding of underlying cellular mechanisms such as the Nrf2-ARE pathway, will be instrumental for researchers in the fields of pharmacology, drug discovery, and natural product chemistry to unlock the therapeutic potential of this and other related C-glycosyl flavonoids. Further research is warranted to validate these theoretical frameworks and to establish a definitive antioxidant profile for this compound.

References

Pharmacological Properties of Diosmetin 6,8-di-C-glucoside: A Technical Guide

Abstract: Diosmetin (B1670712) 6,8-di-C-glucoside is a C-glycosyl flavonoid compound found in various natural sources, including citrus fruits. As a glycoside of diosmetin, its pharmacological properties are intrinsically linked to its aglycone, diosmetin, which has demonstrated a wide range of biological activities. This technical guide provides an in-depth overview of the known pharmacological properties, experimental protocols for their assessment, and the underlying signaling pathways, primarily focusing on the data available for its aglycone, diosmetin, due to the limited direct research on the glycosylated form. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Diosmetin 6,8-di-C-glucoside belongs to the flavonoid family, a class of polyphenolic compounds known for their health-promoting effects. Flavonoid glycosides are often hydrolyzed in the body to their aglycone forms, which then exert biological effects. In this case, this compound is metabolized to diosmetin. Therefore, understanding the pharmacological properties of diosmetin is crucial to elucidating the potential of its glycoside. Diosmetin has been reported to possess antioxidant, anti-inflammatory, and anticancer properties, which are explored in detail in this guide.[1][2]

Antioxidant Properties

The antioxidant activity of flavonoids is a cornerstone of their pharmacological effects. This activity is primarily attributed to their ability to scavenge free radicals, chelate metal ions, and modulate endogenous antioxidant enzyme systems.

Quantitative Data on Antioxidant Activity

While specific quantitative data for this compound is limited, the antioxidant capacity of its aglycone, diosmetin, has been evaluated in various in vitro assays.

| Assay | Test System | Result | Reference |

| DPPH Radical Scavenging | Chemical Assay | IC50 values vary depending on the study, demonstrating dose-dependent radical scavenging activity. | N/A |

| ABTS Radical Scavenging | Chemical Assay | Shows significant radical scavenging capacity, often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). | N/A |

| Ferric Reducing Antioxidant Power (FRAP) | Chemical Assay | Demonstrates electron-donating ability to reduce ferric ions. | N/A |

| Cellular Antioxidant Activity (CAA) | HepG2 cells | Diosmetin has shown the ability to inhibit intracellular ROS generation. | N/A |

Experimental Protocols for Antioxidant Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[3]

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.2 mM) in methanol (B129727) or ethanol (B145695). Store in the dark at 4°C.[3]

-

Prepare a working solution of DPPH by diluting the stock solution to an absorbance of approximately 1.0 at 517 nm.[3]

-

Prepare stock solutions of the test compound (this compound or diosmetin) and a positive control (e.g., ascorbic acid, Trolox) in a suitable solvent. Prepare serial dilutions.[4]

-

-

Assay Procedure (Microplate Method):

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[3]

-

Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[4]

-

Principle: This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.[5]

Protocol:

-

Reagent Preparation:

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.[5][7]

-

Generate the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.[5][6]

-

Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

-

Prepare serial dilutions of the test compound and a positive control (e.g., Trolox).

-

Assay Procedure:

-

Add a small volume (e.g., 10 µL) of the test compound dilutions or positive control to a cuvette or microplate well.

-

Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution.

-

Incubate at room temperature for a set time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition as in the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.[5]

-

Anti-inflammatory Properties

Diosmetin has been shown to possess significant anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[1][2]

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of diosmetin have been quantified in various cellular and animal models.

| Assay | Model | Effect | Quantitative Data | Reference |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production | Dose-dependent reduction | N/A |

| Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) | LPS-stimulated macrophages | Inhibition of cytokine secretion | Significant reduction in cytokine levels measured by ELISA | [9] |

| COX-2 Expression | Various inflammatory models | Downregulation of COX-2 protein and mRNA levels | Western blot and RT-PCR analysis | [10] |

| NF-κB Activation | TNF-α-stimulated cells | Inhibition of IκBα degradation and p65 nuclear translocation | Western blot analysis | [11][12] |

| Carrageenan-induced Paw Edema | Rat model | Reduction of paw swelling | Dose-dependent decrease in edema volume | N/A |

Experimental Protocols for Anti-inflammatory Assays

Principle: This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant using the Griess reagent.

Protocol:

-

Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid).

-

Add 50 µL of Griess reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10 minutes.

-

-

Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.

Principle: A sandwich ELISA is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or serum.[13]

Protocol:

-

Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.[14]

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

-

Sample Incubation: Add standards of known cytokine concentrations and the collected samples (cell culture supernatants or serum) to the wells and incubate.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the captured cytokine.

-

Enzyme Conjugate: Wash the plate and add an enzyme-conjugated streptavidin (e.g., HRP-streptavidin) that binds to the biotinylated detection antibody.

-

Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). The enzyme catalyzes a color change.

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Data Analysis: Generate a standard curve from the absorbance values of the standards and determine the cytokine concentrations in the samples by interpolation.[15]

Signaling Pathways in Inflammation

Diosmetin primarily exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It has also been shown to modulate the MAPK and Akt signaling pathways.[12][16][17]

References

- 1. researchgate.net [researchgate.net]

- 2. Unveiling the Molecular Mechanism of Diosmetin and its Impact on Multifaceted Cellular Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. researchgate.net [researchgate.net]

- 10. journals.viamedica.pl [journals.viamedica.pl]

- 11. researchgate.net [researchgate.net]

- 12. Diosmetin exhibits anti-proliferative and anti-inflammatory effects on TNF-α-stimulated human rheumatoid arthritis fibroblast-like synoviocytes through regulating the Akt and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytokine Elisa [bdbiosciences.com]

- 14. Cytokine Elisa [bdbiosciences.com]

- 15. biomatik.com [biomatik.com]

- 16. Diosmetin exerts anti-oxidative, anti-inflammatory and anti-apoptotic effects to protect against endotoxin-induced acute hepatic failure in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

The Therapeutic Potential of Diosmetin 6,8-di-C-glucoside: A Technical Guide for Researchers

An In-Depth Review of a Promising Flavonoid Glycoside and its Aglycone in Drug Discovery and Development

Introduction

Diosmetin 6,8-di-C-glucoside is a C-glycosyl flavonoid naturally occurring in various plant sources, notably citrus fruits.[1] As a member of the flavonoid family, it has garnered interest for its potential health benefits, primarily attributed to its antioxidant properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound and its aglycone, Diosmetin, for researchers, scientists, and drug development professionals. While direct research on the therapeutic applications of this compound is emerging, a significant body of evidence exists for its aglycone, Diosmetin, which is formed upon metabolism of the glycoside in the body. This guide will summarize the known attributes of the glycoside and delve into the well-documented therapeutic potential of its aglycone, offering insights into its mechanisms of action, supported by quantitative data and detailed experimental methodologies.

This compound: Sources and Antioxidant Activity

This compound is predominantly found in citrus species.[2] Its primary identified therapeutic property is its antioxidant activity.[1] Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. The C-glycosyl nature of this flavonoid may influence its stability and bioavailability, making it a subject of ongoing research.

Therapeutic Applications of Diosmetin (Aglycone)

Upon ingestion, flavonoid glycosides are often hydrolyzed by gut microbiota into their aglycone forms, which are then absorbed. Therefore, the therapeutic effects of this compound are likely attributable to its aglycone, Diosmetin. Diosmetin has been investigated for a range of pharmacological activities, including anti-inflammatory, anti-cancer, neuroprotective, and anti-diabetic effects.[3][4]

Anti-Inflammatory Effects

Chronic inflammation is a hallmark of many diseases. Diosmetin has demonstrated potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

Mechanism of Action: Diosmetin exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3] NF-κB is a crucial transcription factor that governs the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The MAPK pathways (including ERK, JNK, and p38) are also central to the production of inflammatory mediators. By inhibiting these pathways, Diosmetin can effectively reduce the production of pro-inflammatory molecules.

Signaling Pathway:

Figure 1: Diosmetin's Anti-Inflammatory Signaling Pathway Inhibition.

Anti-Cancer Effects

Diosmetin has shown promise as an anti-cancer agent in various cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of cell cycle arrest and apoptosis, and the inhibition of proliferation.

Mechanism of Action: Diosmetin can induce cell cycle arrest at different phases, depending on the cancer cell type. It also triggers apoptosis (programmed cell death) through the modulation of pro- and anti-apoptotic proteins. The PI3K/Akt signaling pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation, is a key target of Diosmetin. By inhibiting this pathway, Diosmetin can suppress tumor growth.

Signaling Pathway:

Figure 2: Diosmetin's Inhibition of the PI3K/Akt Anti-Cancer Pathway.

Neuroprotective Effects

Oxidative stress and inflammation are major contributors to neurodegenerative diseases. Diosmetin's antioxidant and anti-inflammatory properties make it a promising candidate for neuroprotection.

Mechanism of Action: Diosmetin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, Diosmetin enhances the cellular defense against oxidative stress. Its anti-inflammatory actions, as described previously, also contribute to its neuroprotective effects.

Signaling Pathway:

Figure 3: Diosmetin's Activation of the Nrf2 Neuroprotective Pathway.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the therapeutic effects of Diosmetin.

Table 1: Anti-Inflammatory Activity of Diosmetin

| Cell Line | Stimulant | Parameter Measured | Concentration of Diosmetin | Result |

| Murine Microglia | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | Not specified | Reduction |

| Macrophages | Lipopolysaccharide (LPS) | TNF-α Release | Not specified | Reduction |

Table 2: Anti-Cancer Activity of Diosmetin

| Cell Line | Parameter Measured | IC50 Value |

| Not Specified | Cell Proliferation | Varies by cell line |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of compounds like this compound and Diosmetin.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

-

Protocol:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of the test compound (this compound) in a suitable solvent.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add different concentrations of the test compound to the wells.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100.

-

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

Principle: This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS.

-

Protocol:

-

Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a specific absorbance at a certain wavelength (e.g., 734 nm).

-

Add the test compound at various concentrations to the diluted ABTS•+ solution.

-

After a specific incubation time, measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition of the ABTS•+ radical.

-

Anti-Cancer Activity Assays

1. Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

2. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Protocol:

-

Treat cells with the test compound for a specified time.

-

Harvest the cells and wash them with a binding buffer.

-

Resuspend the cells in the binding buffer containing fluorescently labeled Annexin V and PI.

-

Incubate the cells in the dark.

-

Analyze the stained cells using a flow cytometer to quantify the different cell populations.

-

3. Cell Cycle Analysis

-

Principle: This flow cytometry technique analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

-

Protocol:

-

Treat cells with the test compound.

-

Harvest and fix the cells (e.g., with ethanol).

-

Stain the cellular DNA with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium iodide).

-

Analyze the DNA content of individual cells using a flow cytometer.

-

The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases, allowing for the quantification of cell cycle arrest.

-

Anti-Inflammatory Activity Assays

1. Measurement of Inflammatory Mediators (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

-

Protocol:

-

Culture immune cells (e.g., macrophages) and stimulate them with an inflammatory agent (e.g., LPS) in the presence or absence of the test compound.

-

Collect the cell culture supernatant.

-

Use a commercial ELISA kit specific for the cytokine of interest (e.g., TNF-α, IL-6).

-

Follow the kit's instructions, which typically involve coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, and then a substrate to produce a colorimetric signal.

-

Measure the absorbance and determine the concentration of the cytokine from a standard curve.

-

2. Western Blot Analysis of Signaling Proteins

-

Principle: Western blotting is a technique used to detect specific proteins in a sample. It can be used to assess the activation (e.g., phosphorylation) of key signaling proteins in pathways like NF-κB and MAPK.

-

Protocol:

-

Treat cells as described for the ELISA.

-

Lyse the cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Conclusion

This compound is a naturally occurring flavonoid with established antioxidant properties. While direct evidence for its broader therapeutic applications is still developing, its aglycone, Diosmetin, demonstrates significant potential as an anti-inflammatory, anti-cancer, and neuroprotective agent. The mechanisms underlying these effects are rooted in the modulation of critical cellular signaling pathways, including NF-κB, MAPK, PI3K/Akt, and Nrf2. This technical guide provides a foundation for researchers and drug development professionals to explore the therapeutic promise of this compound and its active metabolite, Diosmetin. Further in-depth studies, particularly focusing on the in vivo efficacy, bioavailability, and safety of this compound, are warranted to translate these promising preclinical findings into novel therapeutic strategies.

References

The Pharmacokinetics and Bioavailability of Diosmetin 6,8-di-C-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosmetin (B1670712) 6,8-di-C-glucoside is a naturally occurring flavone (B191248) C-glycoside found in various plant sources, including citrus fruits. As a member of the flavonoid family, it has garnered interest for its potential antioxidant and anti-inflammatory properties. However, a comprehensive understanding of its pharmacokinetic profile and bioavailability is crucial for evaluating its therapeutic potential. This technical guide provides an in-depth overview of the current knowledge regarding the absorption, metabolism, and bioavailability of Diosmetin 6,8-di-C-glucoside, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Due to a notable lack of direct in vivo pharmacokinetic studies on this compound, this guide integrates established principles of C-glycosyl flavonoid metabolism with the known pharmacokinetic profile of its aglycone, diosmetin. The C-glycosidic linkage significantly influences the metabolic fate of the parent compound, making the gut microbiota a key player in its biotransformation.

Pharmacokinetics and Bioavailability

Direct quantitative pharmacokinetic data (Cmax, AUC, Tmax) for this compound from in vivo studies in humans or animals are not available in the current scientific literature. The primary reason for this is the inherent stability of the C-glycosidic bond, which resists hydrolysis by digestive enzymes in the upper gastrointestinal tract. Consequently, the bioavailability of intact this compound is presumed to be very low.

The prevailing scientific consensus suggests that C-glycosyl flavonoids largely transit to the colon, where they are metabolized by the gut microbiota. Specific intestinal bacteria possess the enzymatic machinery to cleave the C-glycosidic bond, releasing the aglycone, diosmetin. Therefore, the systemic bioavailability and pharmacological activity attributed to the oral administration of this compound would primarily be due to its absorbed metabolite, diosmetin.

Pharmacokinetic Parameters of Diosmetin (Aglycone)

The following tables summarize the pharmacokinetic parameters of diosmetin, the aglycone of this compound, following the oral administration of its O-glycoside counterpart, diosmin (B1670713). These values provide an insight into the expected systemic exposure to diosmetin following the microbial metabolism of this compound in the colon.

Table 1: Pharmacokinetic Parameters of Diosmetin in Humans after Oral Administration of Micronized Diosmin

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |

| Cmax (ng/mL) | 50.3 ± 22.6 | 2.4 ± 1.9 |

| AUC0-t (ng·h/mL) | 298.4 ± 163.7 | 31.9 ± 100.4 |

| tmax (h) | 2.2 ± 2.9 | Not Calculated |

| Data from a comparative bioavailability study of two diosmin formulations. The test formulation demonstrated significantly higher bioavailability.[1] |

Table 2: Pharmacokinetic Parameters of Diosmetin in Rats after Oral Administration of a Diosmin Formulation

| Parameter | Value (Mean ± SD) |

| Cmax (µg/mL) | 0.31 ± 0.07 |

| AUC (µg·h/mL) | 3.15 ± 0.16 |

| tmax (h) | 3.25 ± 1.67 |

| t½ (h) | 7.70 ± 1.49 |

| Data from a study investigating a specific formulation of micronized diosmin.[2] |

Metabolism

The metabolism of this compound is a multi-step process initiated by the gut microbiota.

-

Deglycosylation in the Colon : The C-glycosidic bonds of this compound are cleaved by specific enzymes produced by intestinal bacteria, such as those from the Lactococcus and Enterococcus genera.[3][4] This process releases the aglycone, diosmetin.

-

Absorption of Diosmetin : The liberated diosmetin is then absorbed from the colon into the systemic circulation.

-

Phase II Metabolism : Once absorbed, diosmetin undergoes extensive phase II metabolism, primarily in the liver. The main metabolic pathways include glucuronidation and sulfation.[1] This results in the formation of diosmetin-glucuronide and diosmetin-sulfate conjugates, which are the primary forms circulating in the plasma.

Experimental Protocols

The following section details the methodologies typically employed in the pharmacokinetic analysis of diosmetin, which are applicable to studies investigating the metabolites of this compound.

Quantification of Diosmetin in Plasma using UPLC-MS/MS

This method is widely used for the sensitive and specific quantification of diosmetin in biological matrices.

1. Sample Preparation (Plasma)

-

Protein Precipitation : To 100 µL of plasma, add 300 µL of acetonitrile (B52724) (containing an internal standard, e.g., diazepam) to precipitate proteins.

-

Vortexing and Centrifugation : Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.

-

Supernatant Collection : Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution : Reconstitute the residue in 100 µL of the mobile phase.

2. Enzymatic Hydrolysis (for total diosmetin measurement)

-

To 100 µL of plasma, add 50 µL of β-glucuronidase/sulfatase solution in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 5.0).

-

Incubate the mixture at 37°C for a specified period (e.g., 2 hours) to deconjugate the diosmetin metabolites.[1]

-

Proceed with the protein precipitation step as described above.

3. UPLC-MS/MS Conditions

-

Chromatographic Column : A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase : A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate : 0.3 mL/min.

-

Injection Volume : 5 µL.

-

Mass Spectrometry : A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in positive or negative ion mode.

-

MRM Transitions : Specific precursor-to-product ion transitions for diosmetin and the internal standard are monitored for quantification.

Signaling Pathways

The biological effects of this compound are likely mediated by its aglycone, diosmetin. Diosmetin has been shown to modulate several key signaling pathways involved in inflammation and cellular stress.

-

NF-κB Signaling Pathway : Diosmetin has been reported to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. By preventing the phosphorylation and degradation of IκBα, it blocks the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

-

MAPK Signaling Pathway : Diosmetin can suppress the phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38. The MAPK pathway is crucial for regulating cellular processes such as inflammation, proliferation, and apoptosis.

-

Nrf2 Signaling Pathway : Diosmetin can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes, playing a vital role in cellular defense against oxidative stress.

Mandatory Visualizations

Caption: Experimental workflow for the quantification of diosmetin in plasma.

Caption: Proposed metabolic pathway of this compound.

Caption: Key signaling pathways modulated by diosmetin.

Conclusion

The pharmacokinetic profile of this compound is intrinsically linked to the metabolic activity of the gut microbiota. Due to the stability of the C-glycosidic bond, the parent compound is expected to have low systemic bioavailability. The primary route to systemic exposure is through the microbial deglycosylation in the colon, leading to the absorption of its aglycone, diosmetin. Consequently, the pharmacokinetics and biological activities observed following the administration of this compound are predominantly those of diosmetin. Future research should focus on in vivo studies to directly quantify the absorption of intact this compound and its metabolites, as well as to further elucidate the specific bacterial strains responsible for its metabolism. A deeper understanding of these processes will be pivotal in the development of this compound as a potential therapeutic agent.

References

- 1. The Occurrence, Fate and Biological Activities of C-glycosyl Flavonoids in the Human Diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Deglycosylation of isoflavone C-glycosides by newly isolated human intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Diosmetin 6,8-di-C-glucoside from Citrus Peel

Introduction

Diosmetin 6,8-di-C-glucoside is a C-glycosyl flavonoid compound found in various citrus species, exhibiting notable antioxidant and anti-inflammatory properties. These attributes make it a compound of significant interest for researchers in pharmacology, natural product chemistry, and drug development. This document provides detailed application notes and protocols for the efficient isolation and purification of this compound from citrus peel, a primary source of this bioactive molecule. The methodologies outlined herein are designed to be reproducible and scalable for various research and development applications.

Data Presentation

The concentration of this compound can vary significantly among different citrus species and even between different tissues of the same fruit. The following table summarizes reported concentrations of this compound in the peels of various citrus fruits.

| Citrus Species | Plant Part | Concentration (µg/g dry weight) | Reference |

| Citrus suhuiensis | Peel | 4.72 | [1] |

| Citrus medica var 2 | Peel | 38 | [1] |

Experimental Protocols

This section details the step-by-step methodology for the isolation and purification of this compound from citrus peel, encompassing sample preparation, extraction, and a multi-stage chromatographic purification process.

Protocol 1: Sample Preparation and Extraction

This protocol describes the initial steps of preparing the citrus peel and extracting the crude flavonoid mixture.

1. Materials and Reagents:

- Fresh citrus peels (e.g., Citrus medica)

- Deionized water

- Methanol (B129727) (HPLC grade)

- Rotary evaporator

- Freeze-dryer (lyophilizer)

- Grinder or blender

- Filtration apparatus (e.g., Buchner funnel with filter paper)

2. Procedure:

- Washing and Drying: Thoroughly wash fresh citrus peels with deionized water to remove any surface contaminants. Subsequently, air-dry the peels at room temperature or in a ventilated oven at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.

- Grinding: Once completely dry, grind the peels into a fine powder using a grinder or blender. A smaller particle size increases the surface area for efficient solvent extraction.

- Solvent Extraction: a. Macerate the powdered citrus peel with methanol at a solid-to-solvent ratio of 1:10 (w/v). b. Stir the mixture at room temperature for 24 hours. For enhanced extraction efficiency, ultrasonication for 30-60 minutes can be employed. c. After the extraction period, filter the mixture through a Buchner funnel to separate the extract from the solid residue. d. Repeat the extraction process on the residue two more times with fresh methanol to ensure exhaustive extraction of the target compound.

- Concentration: Combine all the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature below 40°C. This will yield a viscous methanolic extract.

- Lyophilization: Freeze-dry the concentrated extract to obtain a crude flavonoid powder. Store the powder at -20°C until further purification.

Protocol 2: Multi-Step Chromatographic Purification

This protocol outlines the purification of this compound from the crude extract using a combination of column chromatography and preparative High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

- Crude flavonoid powder from Protocol 1

- Silica gel (for column chromatography, 70-230 mesh)

- Sephadex LH-20

- Methanol (HPLC grade)

- Acetonitrile (HPLC grade)

- Deionized water (HPLC grade)

- Acetic acid (glacial, HPLC grade)

- Preparative HPLC system with a C18 column

- Analytical HPLC system for fraction analysis

- Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

2. Procedure:

Visualizations

Experimental Workflow